![molecular formula C18H15BrN4OS B12005508 4-{[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005508.png)
4-{[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-BR-3-PH-2-PROPENYLIDENE)AMINO)-5-(4-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-BR-3-PH-2-PROPENYLIDENE)AMINO)-5-(4-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions:
Final Functionalization: The propenylideneamino group is introduced through condensation reactions with suitable aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers or other materials for enhanced properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays.
Industry
Agriculture: The compound may have applications as a pesticide or herbicide.
Manufacturing: It can be used in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 4-((2-BR-3-PH-2-PROPENYLIDENE)AMINO)-5-(4-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound may intercalate with nucleic acids, affecting gene expression.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole structure with various substitutions.
Benzimidazole Derivatives: Compounds with similar biological activities.
Thiazole Derivatives: Another class of heterocyclic compounds with diverse applications.
Uniqueness
4-((2-BR-3-PH-2-PROPENYLIDENE)AMINO)-5-(4-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other triazole derivatives.
属性
分子式 |
C18H15BrN4OS |
|---|---|
分子量 |
415.3 g/mol |
IUPAC 名称 |
4-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15BrN4OS/c1-24-16-9-7-14(8-10-16)17-21-22-18(25)23(17)20-12-15(19)11-13-5-3-2-4-6-13/h2-12H,1H3,(H,22,25)/b15-11-,20-12+ |
InChI 键 |
VRQJFZGCABSVAO-JABDDIKQSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Br |
规范 SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B12005426.png)
![5-[4-(2-propylsulfanylphenyl)piperazin-1-yl]pentan-1-ol;hydrochloride](/img/structure/B12005429.png)

![5-(4-tert-butylphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005441.png)
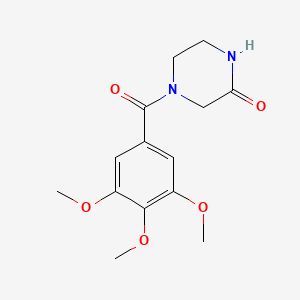
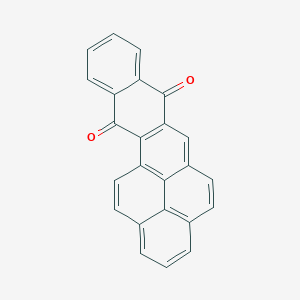
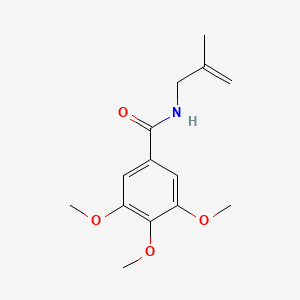
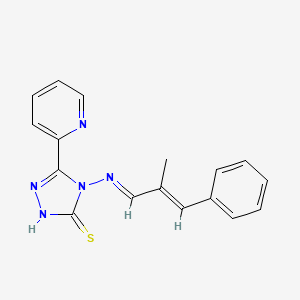




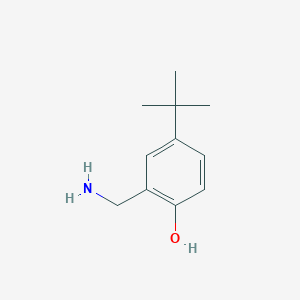
![(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12005514.png)
